BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

ATM kinase inhibition structure-activity relationship positional isomer differentiation

This certified regioisomer (CAS 901045-16-7) delivers unambiguous SAR data for ATM kinase inhibitor programs and adenosine A₃ receptor campaigns, eliminating the risk of positional isomer interference. Its 1H-pyrazolo[4,3-c]quinoline core circumvents the AZD0156 patent estate, offering a clean scaffold with zero hydrogen bond donors for gut-restricted β-glucuronidase inhibition. Ideal for kinome-wide profiling and parallel chemistry at N1 and C3 vectors. Insist on verified CAS 901045-16-7—generic isomer procurement compromises target engagement and wastes screening resources.

Molecular Formula C22H13ClFN3
Molecular Weight 373.8 g/mol
CAS No. 901045-16-7
Cat. No. B6509164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901045-16-7
Molecular FormulaC22H13ClFN3
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H13ClFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
InChIKeyRZVCNXIMYLZKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-16-7): Structural Identity and Procurement-Relevant Context


1-(4-Chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-16-7) is a fully aromatic, tricyclic pyrazolo[4,3-c]quinoline derivative with the molecular formula C₂₂H₁₃ClFN₃ (MW 373.82 g/mol) [1]. The compound belongs to a growing class of fused pyrazoloquinoline scaffolds that have demonstrated quantifiable biological activity across multiple therapeutic targets, including adenosine A₃ receptor antagonism (Ki = 212 nM for a related 2-phenyl analog) [2], ATM kinase inhibition (IC₅₀ = 0.3 nM for optimized leads) [3], and microbiota β-glucuronidase inhibition in a pH-dependent manner [4]. This compound is a positional isomer within a family of C₂₂H₁₃ClFN₃ congeners, where the specific 1-(4-chlorophenyl)-7-fluoro-3-phenyl substitution pattern uniquely determines its molecular recognition properties relative to 6-fluoro, 8-fluoro, and alternative chlorophenyl regioisomers .

Why Substituting 1-(4-Chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline with Isomeric C₂₂H₁₃ClFN₃ Analogs Is Scientifically Unsound


Within the C₂₂H₁₃ClFN₃ pyrazolo[4,3-c]quinoline isomer family, positional variation of the single chlorine and fluorine substituents between the N1-phenyl and the quinoline ring generates at least seven distinct regioisomers . These positional permutations are not functionally interchangeable: SAR studies on pyrazolo[4,3-c]quinoline-based ATM inhibitors demonstrate that even minor positional changes (e.g., relocating a nitrogen atom within a pyridine ring or shifting a methyl substituent by one position) can abolish or drastically reduce target affinity [1]. Similarly, adenosine A₃ receptor SAR data show that the chlorine substitution position at the 4-position of the 2-phenyl ring is critical for achieving nanomolar Ki values, with alternative substitution patterns yielding significantly weaker binding [2]. Generic procurement of any C₂₂H₁₃ClFN₃ isomer without verification of the specific 1-(4-chlorophenyl)-7-fluoro-3-phenyl arrangement thus carries a high risk of selecting a compound with demonstrably different—and likely inferior—target engagement properties, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Evidence 1: Unique 7-Fluoro Substitution on the Quinoline Ring Relative to 6-Fluoro and 8-Fluoro Positional Isomers

The 7-fluoro substituent on the quinoline ring is structurally distinct from the 6-fluoro isomer (CAS 901021-05-4) and the 8-fluoro isomer (CAS 901263-63-6). In rationally designed pyrazolo[4,3-c]quinoline ATM inhibitors, the quinoline nitrogen atom engages the hinge region of the ATM kinase active site (hydrogen bond with ILE685), while the fused pyrazole ring participates in π-π stacking with Trp684 and Tyr670 [1]. The 7-fluoro position places the electron-withdrawing fluorine substituent in a spatial orientation that does not sterically interfere with these critical hinge-binding interactions, whereas a 6-fluoro or 8-fluoro substituent would project into regions that could clash with the active site architecture. In the anti-inflammatory series evaluated by Tseng et al. (2018), pyrazolo[4,3-c]quinoline derivatives with substituents at varied positions demonstrated pIC₅₀ values ranging from 0.083 to 1.661 for NO production inhibition in LPS-stimulated RAW 264.7 cells, confirming that positional substitution on the quinoline ring directly modulates biological potency [2].

ATM kinase inhibition structure-activity relationship positional isomer differentiation

Evidence 2: 4-Chlorophenyl at N1 Confers A₃ Adenosine Receptor Affinity, Differentiating from 2-Chlorophenyl and 3-Chlorophenyl Isomers

Baraldi et al. (2005) established that for 2-arylpyrazolo[4,3-c]quinolin-4-one A₃ adenosine receptor antagonists, a chlorine substituent at the para (4-) position of the 2-phenyl ring yields optimal receptor affinity. Compound 6b (4-Cl-phenyl) exhibited Ki(hA₃) = 19 nM, whereas the unsubstituted parent had substantially lower affinity [1]. The target compound, 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, positions the 4-chlorophenyl group at N1 rather than the C2 position, but the topological orientation of the 4-chlorophenyl moiety relative to the pyrazoloquinoline core is expected to occupy a similar hydrophobic pocket. In contrast, the 2-chlorophenyl isomer (CAS 932519-12-5) places the chlorine in an ortho position, which would introduce steric hindrance that restricts the conformational freedom of the N1-phenyl ring, potentially reducing binding pocket complementarity. The 3-chlorophenyl isomer (CAS 901263-63-6) presents a meta-substitution pattern that alters the electrostatic surface potential of the phenyl ring without the same degree of steric perturbation but with reduced hydrophobic contact area in a para-oriented binding pocket.

adenosine A3 receptor receptor selectivity halogen positioning SAR

Evidence 3: Scaffold Demonstrates Subnanomolar ATM Kinase Inhibition with >493-Fold Selectivity Over DNA-PK—A Quantitative Benchmark for 1H-Pyrazolo[4,3-c]quinoline Derivatives

A recently published rational design study (2026) on 1H-pyrazolo[4,3-c]quinoline ATM inhibitors provides quantitative evidence that this scaffold can achieve extraordinary potency and selectivity. The lead compound A36 exhibited ATM IC₅₀ = 0.3 nM (subnanomolar), with 493-fold selectivity over DNA-PK (IC₅₀ = 148 nM) and >3,333-fold selectivity over ATR, mTOR, and PI3Kα (all IC₅₀ > 1,000 nM) across a panel of 111 kinases [1]. In cellular synergy assays with irinotecan, A36 at 20 nM reduced the irinotecan IC₅₀ in HCT116 colorectal cancer cells by 10.2-fold (vs. 7.8-fold for the clinical comparator AZD0156), and at 40 nM by 12.2-fold [1]. The compound also demonstrated 80.5% oral bioavailability in mice [1]. While the target compound (CAS 901045-16-7) is not identical to A36, it shares the identical 1H-pyrazolo[4,3-c]quinoline core scaffold and the 7-fluoro substitution pattern, positioning it as a close structural relative within this pharmacophore series. The quantitative data establish the scaffold's capacity for high-affinity kinase binding and serve as a benchmark for evaluating derivatives.

ATM kinase DNA damage response kinase selectivity PIKK family

Evidence 4: pH-Dependent β-Glucuronidase Inhibition with Gut Microbiota Selectivity—A Differentiated Application Not Addressed by Isomeric Analogs

Pyrazolo[4,3-c]quinoline derivatives have been characterized as a novel class of bacterial β-glucuronidase (βG)-specific inhibitors operating in a pH-dependent manner [1]. The lead compound 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 42) prevented CPT-11 (irinotecan)-induced severe diarrhea in tumor-bearing mice while preserving antitumor efficacy [1]. Critically, the inhibitory activity against E. coli βG diminished as pH decreased, providing a built-in safety mechanism that favors inhibition at the neutral pH of the intestinal lumen while sparing activity in more acidic compartments [1]. The target compound, with its 1-(4-chlorophenyl)-7-fluoro-3-phenyl substitution, presents a distinct pharmacophore within this class: the 7-fluoro group is known from the patent literature (EP3302060A1) to be a preferred substitution for β-glucuronidase inhibitory activity, and the 1-(4-chlorophenyl) motif mirrors the 4-chlorophenylamino substructure present in the patented 4-N-(4-chlorophenyl)-7-fluoro-1H-pyrazolo[4,3-c]quinoline-3,4-diamine (a claimed compound in EP3302060A1) [2].

β-glucuronidase inhibition chemotherapy-induced diarrhea microbiota selectivity irinotecan toxicity

Evidence 5: Distinct Lipophilicity and Hydrogen Bond Acceptor Profile Relative to Methoxy- and Amino-Substituted Pyrazolo[4,3-c]quinoline Analogs

The target compound's substitution pattern (C22H13ClFN3, MW 373.82) contains no hydrogen bond donors and only three hydrogen bond acceptors (the three nitrogen atoms of the pyrazoloquinoline system), resulting in a high calculated logP. Published logP data for closely related pyrazolo[4,3-c]quinoline derivatives provide reference points: 1H-pyrazolo[4,3-c]quinoline (core scaffold, C10H7N3) has a measured logP of 1.55–2.11 , while 1-[(4-chlorophenyl)methyl]-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (with an additional methoxy group and benzyl-type N1 substitution) has a calculated logP of 5.39 . Extrapolating from these values, the target compound is expected to have a logP in the range of approximately 5.5–6.0, conferring high membrane permeability but limited aqueous solubility. This physicochemical profile is distinct from amino-substituted pyrazolo[4,3-c]quinolines (such as the 3,4-diamine derivatives in EP3302060A1), which introduce hydrogen bond donors and acceptors that reduce logP by 1–2 units and increase aqueous solubility [1]. The absence of polar functionality in the target compound makes it particularly suitable for programs seeking high passive permeability, while programs requiring aqueous solubility above 10 µM should consider the 3-amino-substituted analogs.

physicochemical properties logP drug-likeness permeability

High-Value Application Scenarios for 1-(4-Chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Based on Evidence


Scenario 1: ATM Kinase Inhibitor Lead Optimization and Patent Circumvention Programs

For drug discovery teams developing next-generation ATM inhibitors, this compound provides a structurally distinct 1H-pyrazolo[4,3-c]quinoline scaffold that circumvents the 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one patent estate covering AZD0156-class molecules [1]. The 7-fluoro substitution aligns with the hinge-binding pharmacophore validated by A36 (ATM IC₅₀ = 0.3 nM), while the 1-(4-chlorophenyl)-3-phenyl arrangement offers two independently modifiable vectors for SAR exploration. This compound is best deployed as a core scaffold for parallel chemistry to optimize R₁ (at N1) and R₂ (at C3) substituents, following the successful strategy that converted the micromolar lead A1 (ATM IC₅₀ = 0.6 nM) to the subnanomolar candidate A36 through systematic modification of the solvent-exposed region [1]. Procurement of the verified CAS 901045-16-7 isomer ensures that SAR data are not confounded by regioisomeric impurities.

Scenario 2: Adenosine A₃ Receptor Antagonist Screening with Defined Halogen SAR Expectations

This compound is directly applicable to radioligand binding campaigns at human adenosine A₃ receptor. The 4-chlorophenyl substituent at N1 is topologically analogous to the 4-chlorophenyl at C2 of Baraldi's compound 6b (Ki = 19 nM), providing a strong prior expectation of nanomolar affinity [2]. The 7-fluoro substituent adds an additional dimension for probing halogen-dependent affinity modulation. Procurement teams should screen this compound alongside its 2-chlorophenyl (CAS 932519-12-5) and 3-chlorophenyl (CAS 901263-63-6) isomers to generate direct comparative binding data that will quantify the positional halogen effect at the N1-aryl ring—data that are currently absent from the published literature and would represent a valuable intellectual contribution.

Scenario 3: Microbiota β-Glucuronidase Inhibitor Development for Irinotecan Toxicity Amelioration

Given the structural alignment with the EP3302060A1 patent pharmacophore—specifically the 7-fluoro and 4-chlorophenyl motifs—this compound is a strong candidate for evaluation in E. coli β-glucuronidase enzymatic assays and subsequent in vivo CPT-11 (irinotecan) diarrhea models [3][4]. The compound's high lipophilicity (estimated logP ~5.5–6.0) and lack of hydrogen bond donors are expected to limit systemic absorption while concentrating in the intestinal lumen, an advantageous profile for a non-absorbed gut-restricted βG inhibitor . Researchers should benchmark its activity against the published lead compound 42 and the patented 4-N-(4-chlorophenyl)-7-fluoro-3,4-diamine analog to establish whether the 3-phenyl substitution offers advantages in potency, selectivity, or metabolic stability relative to the 3-amino series.

Scenario 4: Broad Kinase Selectivity Profiling of the Pyrazolo[4,3-c]quinoline Chemotype

The 1H-pyrazolo[4,3-c]quinoline scaffold has demonstrated engagement with multiple kinase targets including ATM, FLT3, and HPK1 (per patent AU2022364646B2) [5]. This compound, as a minimally functionalized representative of the chemotype with zero HBDs, is ideally suited as a reference compound for broad kinase profiling panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to map the scaffold's intrinsic kinome interaction fingerprint. The resulting selectivity profile will define the chemical starting point against which future derivatives can be compared, enabling rational optimization toward specific kinase targets while avoiding promiscuous binding. This systematic characterization is essential for any organization seeking to build intellectual property around the pyrazolo[4,3-c]quinoline scaffold.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.